5-(Pyrimidine-5-carboxamido)isophthalic acid
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Overview
Description
Preparation Methods
The synthesis of 5-(Pyrimidine-5-carboxamido)isophthalic acid typically involves the reaction of 5-aminopyrimidine with isophthaloyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
5-(Pyrimidine-5-carboxamido)isophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Pyrimidine-5-carboxamido)isophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidine-5-carboxamido)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The carboxamide and pyrimidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-(Pyrimidine-5-carboxamido)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyrimidine-5-carboxamido)benzoic acid: Similar structure but with a benzoic acid moiety instead of isophthalic acid.
5-(Pyrimidine-5-carboxamido)terephthalic acid: Similar structure but with a terephthalic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9N3O5 |
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Molecular Weight |
287.23 g/mol |
IUPAC Name |
5-(pyrimidine-5-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9N3O5/c17-11(9-4-14-6-15-5-9)16-10-2-7(12(18)19)1-8(3-10)13(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
BTKJRNBTTRZAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)C2=CN=CN=C2)C(=O)O |
Origin of Product |
United States |
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